![molecular formula C17H20O5S B048171 [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate CAS No. 119870-20-1](/img/structure/B48171.png)
[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate, also known as HMPS, is a chemical compound that has been widely used in scientific research. It is a sulfonate ester that can be synthesized through various methods. HMPS has been found to have a range of biochemical and physiological effects, making it a valuable tool in laboratory experiments. In
Mecanismo De Acción
[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate is a sulfonate ester that can be used as a substrate for various enzymes and transporters. It has been found to interact with a range of proteins, including protein tyrosine phosphatases, protein kinases, and ion channels. [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate can be phosphorylated by protein tyrosine kinases, leading to the activation of downstream signaling pathways. It can also inhibit the activity of protein tyrosine phosphatases, leading to the activation of signaling pathways. In addition, [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate has been found to interact with the sodium-potassium ATPase, leading to changes in ion transport across cell membranes.
Efectos Bioquímicos Y Fisiológicos
[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate has been found to have a range of biochemical and physiological effects. It has been shown to activate signaling pathways involved in cell growth and differentiation, as well as the regulation of ion transport across cell membranes. [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate has also been found to inhibit the activity of protein tyrosine phosphatases, leading to the activation of signaling pathways. In addition, [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate has been found to interact with the sodium-potassium ATPase, leading to changes in ion transport across cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate has several advantages as a tool for laboratory experiments. It is a small molecule that can be easily synthesized and purified. It can be used as a substrate for various enzymes and transporters, making it a versatile tool for studying protein function. However, there are also limitations to the use of [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate in laboratory experiments. It can be difficult to measure the concentration of [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate in cells and tissues, making it challenging to determine the extent of its effects. In addition, [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate can have off-target effects, leading to unintended consequences in experimental systems.
Direcciones Futuras
There are several future directions for the use of [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate in scientific research. One area of interest is the development of new methods for measuring the concentration of [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate in cells and tissues. This would allow researchers to more accurately determine the extent of its effects. Another area of interest is the development of new [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate derivatives that can be used as tools for studying specific proteins and enzymes. Finally, there is potential for the use of [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate in the development of new drugs and therapies for a range of diseases and conditions.
Métodos De Síntesis
[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate can be synthesized through various methods, including the reaction of 4-methylbenzenesulfonyl chloride with (2R)-3-hydroxy-2-phenylmethoxypropyl alcohol in the presence of a base such as triethylamine. The resulting product is purified through column chromatography. Another method involves the reaction of 4-methylbenzenesulfonyl chloride with (2R)-3-hydroxy-2-phenylmethoxypropyl acetate in the presence of a base such as potassium carbonate. The resulting product is then hydrolyzed with sodium hydroxide to yield [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate.
Aplicaciones Científicas De Investigación
[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate has been widely used in scientific research as a tool for studying the function and regulation of various proteins and enzymes. It has been used to investigate the role of protein tyrosine phosphatases in cell signaling pathways, as well as the regulation of protein kinase activity. [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate has also been used to study the function of ion channels and transporters, such as the sodium-potassium ATPase. In addition, [(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate has been used as a tool for studying the structure and function of membrane proteins, such as G protein-coupled receptors.
Propiedades
Número CAS |
119870-20-1 |
|---|---|
Nombre del producto |
[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate |
Fórmula molecular |
C17H20O5S |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
[(2R)-3-hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H20O5S/c1-14-7-9-17(10-8-14)23(19,20)22-13-16(11-18)21-12-15-5-3-2-4-6-15/h2-10,16,18H,11-13H2,1H3/t16-/m1/s1 |
Clave InChI |
MMMHRPOWTOVARP-MRXNPFEDSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](CO)OCC2=CC=CC=C2 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)OCC2=CC=CC=C2 |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



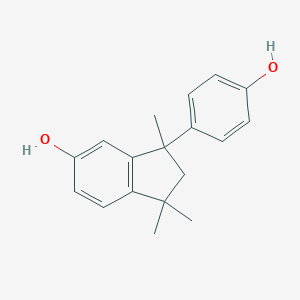
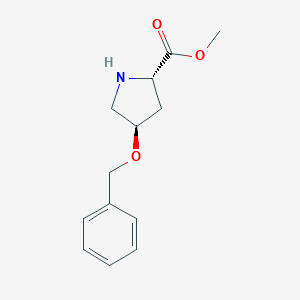
![Thiazolo[5,4-h]isoquinolin-2(1H)-one](/img/structure/B48097.png)



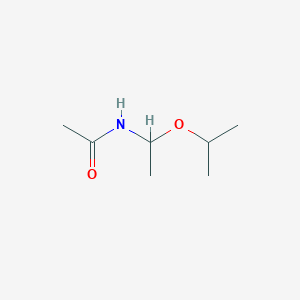

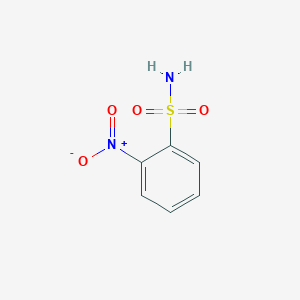

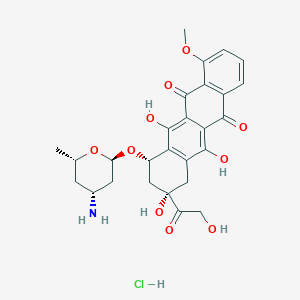
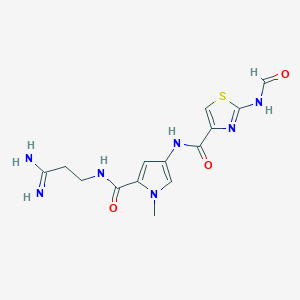
![7-Oxabicyclo[4.1.0]hept-3-ene,1-methyl-4-(1-methylethyl)-,(1R)-(9CI)](/img/structure/B48126.png)
